![molecular formula C8H7BrN2 B1292645 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-28-2](/img/structure/B1292645.png)
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents in the presence of palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Cross-Coupling: Reagents such as palladium acetate (Pd(OAc)2) and phosphine ligands are used in solvents like toluene or ethanol under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the substituents introduced. For example, cross-coupling with phenylboronic acid can yield 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-phenyl.
Applications De Recherche Scientifique
The biological activity of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine has been investigated in several studies, revealing its potential in different therapeutic areas:
Anticancer Activity
Research indicates that derivatives of pyrrolopyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing apoptosis and inhibiting migration and invasion . Additionally, it has demonstrated effectiveness against ovarian cancer cells with moderate cytotoxicity while showing limited toxicity towards non-cancerous cells .
Antidiabetic Properties
Some studies have reported that pyrrolopyridine derivatives can enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. This suggests a potential application in diabetes management, where compounds like this compound could be developed as therapeutic agents for improving glycemic control .
Antiviral Activity
Pyrrolopyridine derivatives have also been explored for their antiviral properties. Certain analogs have shown low micromolar inhibitory potency against viral infections in vitro, indicating their potential as antiviral agents .
Case Study 1: Breast Cancer Cell Lines
In a study examining the effects of this compound on breast cancer cell lines, researchers found a dose-dependent response where higher concentrations led to increased cytotoxicity. The compound was noted for its ability to induce apoptosis effectively while sparing healthy cardiac cells from significant toxicity .
Case Study 2: Diabetes Management
Another study focused on the antidiabetic effects of similar pyrrolopyridine derivatives highlighted their role in enhancing insulin sensitivity. The findings suggested that modifications to the chemical structure could lead to improved efficacy in glucose metabolism regulation .
Data Table: Summary of Biological Activities
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways that control cell proliferation and survival. This makes it a valuable tool in the development of targeted therapies for cancer and other diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine substituent and may have different reactivity and biological activity.
3-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the bromine atom, which allows for specific substitution and cross-coupling reactions that are not possible with its non-brominated analogs. This makes it a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications.
Activité Biologique
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The primary target for this compound is the FGFR family, which are receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival. The compound inhibits FGFR activity by binding to the ATP-binding pocket of the receptor, preventing ATP from binding and subsequently inhibiting the receptor's kinase activity.
Biochemical Pathways
The inhibition of FGFRs disrupts normal cellular signaling pathways. This leads to significant effects on cancer cells, particularly breast cancer cells, where the compound has been shown to inhibit cell proliferation and induce apoptosis. The biochemical properties of this compound suggest its potential as a therapeutic agent in cancer treatment.
Cellular Effects
Cell Proliferation and Apoptosis : In vitro studies demonstrate that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The compound induces apoptosis through mechanisms that involve the activation of caspases and other apoptotic pathways.
Subcellular Localization : The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins. This localization is crucial for its biological activity and effectiveness in disrupting FGFR-mediated signaling pathways.
Case Studies
- Breast Cancer Cell Lines : In a study examining various cancer cell lines, this compound showed a dose-dependent inhibition of cell growth in breast cancer models. The IC50 values indicated potent anti-proliferative effects at low micromolar concentrations.
- Mechanistic Studies : Additional mechanistic studies revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells, supporting its role as an apoptosis inducer.
Comparative Analysis with Related Compounds
Compound Name | Target | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | FGFRs | Inhibits proliferation; induces apoptosis | 5-10 |
3-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | FGFRs | Moderate inhibition; less effective than brominated variant | 15-20 |
6-Methyl-1H-pyrrolo[2,3-b]pyridine | Non-halogenated | Minimal activity; serves as a control | >50 |
Propriétés
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWFNTKXWYKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646875 | |
Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-28-2 | |
Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.